4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents
Preparation Methods
The synthesis of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methanesulfonyl chloride, which is an organosulfur compound with the formula CH3SO2Cl . The reaction conditions often require the presence of a non-nucleophilic base and may involve the use of solvents such as methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the reactive positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting biochemical pathways and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities
Properties
CAS No. |
918107-79-6 |
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Molecular Formula |
C11H9Cl2NO3S2 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
4,5-dichloro-2-[(4-methylsulfonylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO3S2/c1-19(16,17)8-4-2-7(3-5-8)6-14-11(15)9(12)10(13)18-14/h2-5H,6H2,1H3 |
InChI Key |
VVPPTYHLHPYDIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Cl |
Origin of Product |
United States |
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